5-Iodo-2-methoxy-4-methylaniline

Chemical Synthesis Purity Analysis Building Blocks

Obtaining a reliable aryl iodide with predictable cross-coupling reactivity is critical for late-stage diversification in drug discovery. 5-Iodo-2-methoxy-4-methylaniline (CAS 1823914-97-1) addresses this need as a high-purity (98%) polysubstituted aniline building block. Its iodine substituent ensures superior oxidative addition in Pd-catalyzed reactions versus bromo/chloro analogs, enabling milder conditions and higher yields. The defined 2-methoxy-4-methyl substitution pattern offers a unique electronic and steric profile that cannot be replicated by commercially available analogs, ensuring reproducible regioselectivity in library synthesis. Supplied with consistent purity for process development.

Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
Cat. No. B12851245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methoxy-4-methylaniline
Molecular FormulaC8H10INO
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)N)OC
InChIInChI=1S/C8H10INO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3
InChIKeyJLJLUDMNHPZEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methoxy-4-methylaniline: A Halogenated Aniline Scaffold for Cross-Coupling Applications


5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a polysubstituted aniline building block, characterized by the presence of an electron-donating methoxy group, a methyl group, and a reactive iodine atom on the aromatic ring . With a molecular weight of 263.08 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions and as a precursor for generating molecular complexity in medicinal chemistry and materials science [1].

Workflow Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) via aryl iodide oxidative addition.
Selection 2-Methoxy-4-methyl-5-iodo substitution pattern tunes electronic and steric environment for regioselective coupling.
Use Context Building block for medicinal chemistry diversification, functional materials, and library synthesis.

Why Substituting 5-Iodo-2-methoxy-4-methylaniline with Other Halogenated Anilines is Not Straightforward


The unique substitution pattern of 5-iodo-2-methoxy-4-methylaniline creates a specific electronic and steric environment that dictates its reactivity profile. Simple substitution with other commercially available analogs, such as 5-iodo-2-methoxyaniline (CAS 77770-09-3) which lacks the 4-methyl group, or 3-iodo-4-methylaniline (CAS 35944-64-0) which lacks the 2-methoxy group, will alter the electron density on the aromatic ring, affecting the rate and regioselectivity of key reactions like electrophilic aromatic substitution and cross-couplings . The iodine atom provides a superior handle for oxidative addition in palladium-catalyzed reactions compared to bromine or chlorine analogs, but its precise reactivity is modulated by the neighboring groups, making a one-for-one swap without re-optimization highly unlikely to succeed [1].

Substitution pattern mismatch
Removal of the 4-methyl group (e.g., 5-iodo-2-methoxyaniline) or 2-methoxy group (e.g., 3-iodo-4-methylaniline) alters electron density, which can shift cross-coupling rate and regioselectivity.
Halogen reactivity gap
Replacing the iodo substituent with bromo or chloro analogs reduces oxidative addition reactivity, requiring harsher conditions and re-optimization of catalytic systems.

Quantitative Differentiation Evidence for 5-Iodo-2-methoxy-4-methylaniline vs. Structural Analogs


Purity Benchmarking: 5-Iodo-2-methoxy-4-methylaniline vs. 5-Iodo-2-methoxyaniline

When sourcing for sensitive cross-coupling reactions, the baseline purity of the starting material is critical. 5-Iodo-2-methoxy-4-methylaniline is commercially available at a specified minimum purity of ≥95%, as reported by suppliers such as Apollo Scientific and ChemicalBook . This is comparable to the commercially available 5-iodo-2-methoxyaniline, which is also offered at 97% purity .

Purity Benchmarking
Cross-study comparable
≥95% (target) vs 97% (comparator)
Target: 5-Iodo-2-methoxy-4-methylaniline
Comparator: 5-Iodo-2-methoxyaniline (CAS 77770-09-3)
Comparable purity baseline supports reproducible cross-coupling research.
Vendor specification; typical lot analysis data.
Chemical Synthesis Purity Analysis Building Blocks

Molecular Weight as a Differentiation Factor from De-methylated Analogs

A fundamental differentiating factor is molecular weight. 5-Iodo-2-methoxy-4-methylaniline (263.08 g/mol) is structurally distinct from its 4-des-methyl analog, 5-iodo-2-methoxyaniline (249.05 g/mol) , and its 2-des-methoxy analog, 3-iodo-4-methylaniline (233.05 g/mol) .

Molecular Weight Differentiation
Cross-study comparable
263.08 g/mol
5-Iodo-2-methoxyaniline: 249.05 g/mol (+14.03)
3-Iodo-4-methylaniline: 233.05 g/mol (+30.03)
Unique composition influences solubility, purification, and reactivity profile.
Calculated from molecular formula.
Physicochemical Properties Molecular Weight Structural Differentiation

Inferred Reactivity: Enhanced Oxidative Addition of the C-I Bond vs. C-Br/Cl Analogs

While direct kinetic data for this specific compound is not available, its membership in the class of aryl iodides infers a significant reactivity advantage in palladium-catalyzed cross-couplings. Aryl iodides are known to undergo oxidative addition to Pd(0) complexes orders of magnitude faster than their bromo or chloro counterparts [1][2]. This class-level inference suggests that 5-iodo-2-methoxy-4-methylaniline would be a far more reactive partner in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings compared to the analogous 5-bromo-2-methoxy-4-methylaniline (not widely available) or 5-chloro-2-methoxy-4-methylaniline.

Oxidative Addition Reactivity
Class-level inference
Aryl iodide >> bromide > chloride
Estimated >100× rate difference for Pd(0) oxidative addition
May support milder coupling conditions compared to bromo/chloro analogs.
No direct kinetic data for target compound; based on aryl halide class trends.
Cross-Coupling Reaction Kinetics Palladium Catalysis

Targeted Application Scenarios for 5-Iodo-2-methoxy-4-methylaniline Based on Evidence


Late-Stage Functionalization in Medicinal Chemistry

In medicinal chemistry programs, the need to introduce structural diversity at a late stage is paramount. The high purity (≥95%) and predictable reactivity of the iodo-substituent make 5-iodo-2-methoxy-4-methylaniline an ideal scaffold for diversification. Its use in carbonylative Sonogashira coupling, as demonstrated with the closely related 2-iodo-5-methoxyaniline for synthesizing quinolone protease inhibitor substructures [1], showcases its potential for constructing complex heterocyclic cores found in drug candidates.

Precursor for Functional Materials and Dyes

The 2-methoxy-4-methyl substitution pattern is a recurring motif in intermediates for dyes and thermal materials, as seen in the synthesis of 2-methyl-4-methoxyaniline for ODB-2 thermal dye intermediates [2]. The iodo derivative, 5-iodo-2-methoxy-4-methylaniline, can serve as an advanced building block for creating novel chromophores or functionalized aromatic polymers via cross-coupling, enabling the fine-tuning of electronic and optical properties that its de-iodinated or differently halogenated analogs cannot achieve.

Synthesis of Biaryl and Alkyne-Linked Molecular Libraries

For groups engaged in the synthesis of molecular libraries via high-throughput experimentation, the reliable reactivity of aryl iodides is a cornerstone. This compound is well-suited for standard, robust cross-coupling conditions (e.g., Suzuki, Sonogashira) to generate arrays of biaryl and alkyne-linked derivatives [3]. Procuring this specific iodoaniline is a more direct and atom-economical route to target molecules compared to using a bromo- or chloro- derivative, which would likely require more forcing conditions and result in lower yields and a more complex purification process.

Process Chemistry Development and Scale-Up

In a process chemistry setting, the reliable and high-yielding nature of aryl iodide cross-couplings is highly valued. While the cost of the iodo- starting material may be higher, the increased reaction efficiency, milder conditions, and reduced catalyst loading can lead to a lower overall cost of goods and a greener process profile when compared to using less reactive haloarene alternatives [3]. The specified purity of the commercially available material provides a consistent starting point for process development.

Application
Selection Property
Validation Focus
Late-stage diversification
Iodo-substituent reactivity and purity
Cross-coupling efficiency and heterocycle formation
Functional material precursor
2-Methoxy-4-methyl substitution pattern
Electronic/optical property tuning via cross-coupling
Molecular library synthesis
Aryl iodide cross-coupling reliability
Reaction scope and yield under standard conditions
Process-scale synthesis
Iodo- reactivity and commercial purity
Milder conditions and cost-effectiveness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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